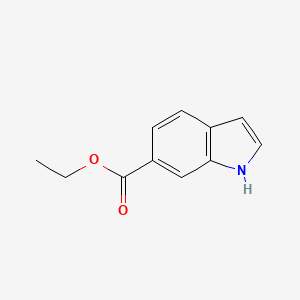

Ethyl 1H-indole-6-carboxylate

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

ethyl 1H-indole-6-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-2-14-11(13)9-4-3-8-5-6-12-10(8)7-9/h3-7,12H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHAKZTRHBLCYKV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)C=CN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80569983 |

Source

|

| Record name | Ethyl 1H-indole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80569983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50820-64-9 |

Source

|

| Record name | Ethyl 1H-indole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80569983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Physical Properties of Ethyl 1H-indole-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of Ethyl 1H-indole-6-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. This document collates predicted data, outlines detailed experimental protocols for property determination, and presents a logical workflow for one of the key characterization methods.

Core Physical Properties

This compound is an organic compound with the molecular formula C₁₁H₁₁NO₂. It presents as a white to off-white solid at room temperature. While specific experimental data for some properties remain elusive in publicly available literature, several key physical characteristics have been predicted through computational models.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁NO₂ | N/A |

| Molecular Weight | 189.21 g/mol | N/A |

| Appearance | White to off-white solid | Predicted |

| Boiling Point | 342.4 ± 15.0 °C | Predicted |

| Density | 1.210 ± 0.06 g/cm³ | Predicted |

| pKa | 15.83 ± 0.30 | Predicted |

| Melting Point | Data not available | N/A |

| Solubility | Data not available | N/A |

Experimental Protocols

For researchers seeking to experimentally verify the physical properties of this compound or similar compounds, the following established protocols for determining melting point and solubility are provided.

Determination of Melting Point (Capillary Method)

The melting point of a solid is a critical indicator of its purity. The capillary method is a widely used and reliable technique for this determination.[1]

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

Materials:

-

This compound sample (finely powdered and dry)

-

Capillary tubes (sealed at one end)

-

Melting point apparatus or a Thiele tube setup with a heating bath (e.g., mineral oil)

-

Thermometer

-

Spatula

-

Watch glass

Procedure:

-

Sample Preparation: Place a small amount of the finely powdered, dry sample onto a watch glass.

-

Loading the Capillary Tube: Gently tap the open end of a capillary tube onto the sample, forcing a small amount of the powder into the tube. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample height should be approximately 2-3 mm.[1]

-

Apparatus Setup:

-

Melting Point Apparatus: Insert the capillary tube into the sample holder of the apparatus.[2]

-

Thiele Tube: Secure the capillary tube to a thermometer using a rubber band or wire, ensuring the sample is aligned with the thermometer bulb. Immerse the setup in the heating oil of the Thiele tube, making sure the top of the sample is below the oil level.

-

-

Heating:

-

Begin heating the apparatus. For an unknown sample, a rapid heating rate (4-5 °C per minute) can be used to determine an approximate melting range.[1]

-

For an accurate measurement, repeat the experiment with a fresh sample. Heat rapidly until the temperature is about 15-20 °C below the approximate melting point.[1]

-

Reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium between the sample, heating medium, and thermometer.[1]

-

-

Observation and Recording:

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Record the temperature at which the entire sample has turned into a clear liquid (the completion of melting).

-

The recorded range between these two temperatures is the melting point range of the sample. A narrow range (0.5-2 °C) is indicative of a pure compound.

-

Determination of Solubility (Saturation Method)

Understanding the solubility of a compound in various solvents is fundamental for its application in drug delivery, formulation, and reaction chemistry.

Objective: To determine the maximum amount of a solute that can dissolve in a given amount of a solvent at a specific temperature.[3]

Materials:

-

This compound sample

-

A selection of solvents (e.g., water, ethanol, DMSO, acetone)

-

Test tubes with stoppers

-

Graduated cylinder or pipette

-

Analytical balance

-

Spatula

-

Thermometer

-

Water bath (for temperature control)

Procedure:

-

Solvent Measurement: Using a graduated cylinder or pipette, add a precise volume (e.g., 5 mL) of the chosen solvent to a test tube.[3]

-

Temperature Control: Place the test tube in a water bath set to the desired temperature and allow the solvent to equilibrate. Measure and record the initial temperature of the solvent.[3]

-

Initial Solute Addition: Weigh a known mass of this compound and add a small, accurately weighed amount to the solvent.[3]

-

Dissolution: Stopper the test tube and shake it vigorously to facilitate dissolution. If the solid dissolves completely, proceed to the next step.[3]

-

Incremental Addition: Continue adding small, accurately weighed portions of the solute to the solvent, shaking well after each addition.[3]

-

Reaching Saturation: The point of saturation is reached when a small amount of the added solid no longer dissolves after vigorous and prolonged shaking.

-

Equilibration: Allow the saturated solution to remain at the controlled temperature for an extended period to ensure equilibrium is reached.

-

Mass Calculation: The total mass of the solute added until saturation is achieved represents the amount dissolved in the initial volume of the solvent at that specific temperature.

-

Expressing Solubility: The solubility is typically expressed in terms of grams of solute per 100 mL of solvent ( g/100 mL) or moles of solute per liter of solvent (mol/L).

Visualizations

Workflow for Melting Point Determination

The following diagram illustrates the systematic workflow for determining the melting point of a solid compound using the capillary method.

Caption: Workflow for determining the melting point of a solid.

References

Ethyl 1H-indole-6-carboxylate CAS number and molecular weight.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 1H-indole-6-carboxylate, a heterocyclic organic compound featuring an indole scaffold. This document consolidates key chemical data, outlines a representative synthetic protocol, and discusses the potential significance of this compound class in therapeutic research.

Core Chemical Data

This compound is a substituted indole derivative. The core structure consists of a bicyclic system with a benzene ring fused to a pyrrole ring, with an ethyl carboxylate group attached at the 6th position of the indole ring.

| Identifier | Value | Reference |

| CAS Number | 50820-64-9 | [1][2][3][4][5] |

| Molecular Formula | C₁₁H₁₁NO₂ | [3] |

| Molecular Weight | 189.21 g/mol | |

| IUPAC Name | This compound | [3] |

| Synonyms | Indole-6-carboxylic acid ethyl ester, 6-Ethoxycarbonyl-1H-indole | [2][3] |

Note: The CAS number 107384-68-9 has been associated with a different compound, Ethyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate.[6]

Synthesis and Experimental Protocols

While specific experimental protocols for the synthesis of this compound are not extensively detailed in publicly available literature, a representative procedure can be extrapolated from established methods for synthesizing other indole carboxylate esters, such as the 2-carboxylate isomer. A common approach involves the esterification of the corresponding carboxylic acid.

Representative Synthesis Protocol: Fischer Indole Synthesis followed by Esterification

This protocol is a plausible route for the synthesis of this compound.

Step 1: Fischer Indole Synthesis of 1H-Indole-6-carboxylic acid

-

Reaction Setup: A mixture of 4-hydrazinobenzoic acid and a suitable ketone (e.g., pyruvic acid) is prepared in a round-bottom flask.

-

Acid Catalysis: An acid catalyst, such as polyphosphoric acid or a mixture of acetic acid and sulfuric acid, is added to the reaction mixture.

-

Heating: The mixture is heated under reflux for several hours to facilitate the cyclization reaction.

-

Work-up: After cooling, the reaction mixture is poured into ice-water, and the resulting precipitate (crude 1H-indole-6-carboxylic acid) is collected by filtration.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Esterification of 1H-Indole-6-carboxylic acid

-

Reaction Setup: 1H-Indole-6-carboxylic acid is dissolved in an excess of absolute ethanol in a round-bottom flask equipped with a reflux condenser.

-

Acid Catalysis: A catalytic amount of a strong acid, such as concentrated sulfuric acid or gaseous hydrogen chloride, is added to the solution.

-

Heating: The reaction mixture is heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Neutralization: After the reaction is complete, the mixture is cooled, and the excess acid is neutralized with a weak base, such as a saturated aqueous solution of sodium bicarbonate.

-

Extraction: The product is extracted from the aqueous phase using an organic solvent like ethyl acetate.

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography on silica gel.

Potential Biological and Pharmacological Significance

The indole nucleus is a privileged scaffold in medicinal chemistry and is a core component of numerous natural products and synthetic drugs.[7] While specific biological activities of this compound are not widely reported, indole derivatives have demonstrated a broad range of pharmacological effects, suggesting potential areas of investigation for this compound.

-

Anticancer Activity: Many indole derivatives have been investigated for their potential as antitumor agents.[8]

-

Anti-inflammatory Effects: Certain indole-containing compounds have shown anti-inflammatory properties.[8]

-

Antimicrobial Properties: The indole scaffold is present in molecules with antifungal and antibacterial activities.[8][9]

-

Enzyme Inhibition: Substituted indoles have been identified as inhibitors of various enzymes, including HIV-1 integrase.[10][11]

Given the diverse biological roles of the indole core, this compound serves as a valuable starting material or intermediate for the synthesis of more complex molecules with potential therapeutic applications. Further research is warranted to elucidate the specific biological profile of this compound.

Visualizations

Figure 1: Chemical structure of this compound.

Figure 2: Representative workflow for the synthesis of this compound.

References

- 1. This compound | 50820-64-9 [chemicalbook.com]

- 2. CAS 50820-64-9: Éster etílico del ácido indol-6-carboxílico [cymitquimica.com]

- 3. pschemicals.com [pschemicals.com]

- 4. This compound | 50820-64-9 [amp.chemicalbook.com]

- 5. This compound|CAS 50820-64-9|ChemScene|製品詳細 [tci-chemical-trading.com]

- 6. 107384-68-9|Ethyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate|BLD Pharm [bldpharm.com]

- 7. benthamscience.com [benthamscience.com]

- 8. Ethyl 1H-indole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jocpr.com [jocpr.com]

- 10. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Indole-6-Carboxylate Scaffold: A Technical Guide to its Chemical Features and Therapeutic Potential

The indole-6-carboxylate scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery. Its unique structural and electronic properties make it a versatile building block for the synthesis of a wide range of biologically active compounds. This technical guide provides an in-depth overview of the core chemical features, synthesis, and therapeutic applications of the indole-6-carboxylate scaffold, with a focus on its role in the development of novel anticancer agents.

Core Chemical and Physicochemical Properties

The indole-6-carboxylate core consists of a bicyclic structure, featuring a fusion of a benzene ring and a pyrrole ring, with a carboxylic acid group attached at the 6-position of the indole ring. This arrangement imparts specific physicochemical properties that are crucial for its function as a pharmacophore.

The indole nitrogen is weakly acidic, allowing for N-substitution reactions under basic conditions.[1] The electron-rich pyrrole ring is susceptible to electrophilic substitution, primarily at the C3 position. The carboxylic acid group at the C6 position is a key functional handle that can be readily modified to modulate solubility, polarity, and to serve as an attachment point for various side chains to explore structure-activity relationships (SAR).[2]

Physicochemical Data for Indole-6-Carboxylic Acid:

| Property | Value | Source |

| Molecular Formula | C₉H₇NO₂ | [3] |

| Molecular Weight | 161.16 g/mol | [3] |

| Melting Point | 249-254 °C | [4] |

| Assay | ≥97% | |

| InChI Key | GHTDODSYDCPOCW-UHFFFAOYSA-N | |

| SMILES | OC(=O)c1ccc2cc[nH]c2c1 |

Synthesis and Reactivity

The indole-6-carboxylate scaffold can be synthesized through various methods. A common and straightforward laboratory-scale synthesis involves the hydrolysis of its corresponding methyl ester.

Experimental Protocol: Synthesis of Indole-6-Carboxylic Acid

This protocol details the hydrolysis of methyl indole-6-carboxylate to yield indole-6-carboxylic acid.[4]

Materials:

-

Methyl indole-6-carboxylate (11.0 g)

-

Tetrahydrofuran (THF) (150 ml)

-

Methanol (150 ml)

-

Water (63 ml)

-

Lithium hydroxide monohydrate (15.8 g)

-

50% (v/v) Hydrochloric acid

Procedure:

-

A solution of methyl indole-6-carboxylate is prepared in a mixture of tetrahydrofuran, methanol, and water.

-

Lithium hydroxide monohydrate is added to the solution.

-

The mixture is stirred at 60°C for 6 hours.

-

The reaction mixture is then concentrated to remove the organic solvents (THF and methanol).

-

The resulting residue is dissolved in water.

-

The aqueous solution is acidified with 50% (v/v) hydrochloric acid, which causes the product to precipitate.

-

The precipitate is collected by filtration and dried to yield indole-6-carboxylic acid.

Expected Outcome:

-

Yield: 9.6 g (95%)

-

Appearance: Tan powder

-

NMR Data (80 MHz; CDCl3): δ 6.51 (m, 1H, H3-indole), 8.04 (m, 1H, H7-indole), 11.43 (broad s, 1H, NH), 12.42 (broad s, 1H, OH).[4]

General Reactivity Workflow

The indole-6-carboxylate scaffold serves as a versatile starting material for the synthesis of diverse derivatives. The carboxylic acid moiety can be readily converted into esters, amides, or other functional groups, enabling the exploration of a wide chemical space for drug discovery purposes.

Caption: Synthetic workflow for creating diverse indole-6-carboxylate derivatives.

Role as a Pharmacophore in Anticancer Drug Discovery

The indole-6-carboxylate scaffold has been extensively utilized as a pharmacophore for the design of inhibitors targeting key proteins in cancer signaling pathways, particularly receptor tyrosine kinases (RTKs) like EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2).[5][6][7] Overexpression of these receptors is a common feature in many cancers, making them prime targets for therapeutic intervention.[5]

Derivatives are designed to mimic the pharmacophoric features of known tyrosine kinase inhibitors, such as erlotinib and sorafenib.[6][8] Molecular docking studies have shown that these derivatives can fit effectively into the ATP-binding sites of EGFR and VEGFR-2, thereby inhibiting their kinase activity.[6][7]

Structure-Activity Relationship (SAR) Studies

SAR studies on indole-6-carboxylate derivatives have revealed key structural features required for potent anticancer activity. Modifications at the C6-carboxylate position, by forming amides and incorporating various heterocyclic moieties like oxadiazoles and hydrazones, have led to the identification of potent cytotoxic agents.[5][7]

-

Targeting EGFR: Hydrazone derivatives of indole-6-carboxylic acid have shown promise as EGFR inhibitors. For instance, compound 4a , with an unsubstituted phenyl moiety, was identified as a potent inhibitor of EGFR.[6]

-

Targeting VEGFR-2: Oxadiazole derivatives have been synthesized to target VEGFR-2. Compound 6c , which features a chloro group at the 4-position of an aromatic ring, exhibited the highest VEGFR-2 enzyme inhibitory activity.[6]

-

General Requirement: The presence of an aryl or heteroaryl fragment attached to a linker at the C6 position appears to be a crucial requirement for anti-tumor activity.[7]

These modifications influence the binding affinity of the compounds to their respective targets and ultimately their ability to inhibit cancer cell proliferation.

Quantitative Biological Data

Several indole-6-carboxylate derivatives have been evaluated for their in vitro anti-proliferative activity against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric used to quantify the potency of these compounds.

| Compound ID | Target | Cell Line | IC₅₀ (µM) | Reference |

| 4a | EGFR | HepG2 | - | [6] |

| HCT-116 | - | [6] | ||

| A549 | - | [6] | ||

| 6c | VEGFR-2 | HepG2 | - | [6] |

| HCT-116 | - | [6] | ||

| A549 | - | [6] | ||

| 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide | Angiogenesis | HUVEC | 5.6 µg/mL | [5] |

| A549 | 14.4 µg/mL | [5] |

Note: Specific IC₅₀ values for compounds 4a and 6c against individual cell lines were calculated in the cited studies but are not explicitly detailed in the provided search snippets. The studies confirm they were the most potent compounds identified.[6][7]

Signaling Pathway Inhibition

Indole-6-carboxylate derivatives that inhibit EGFR and VEGFR-2 disrupt downstream signaling cascades that are critical for cancer cell survival, proliferation, and angiogenesis. Inhibition of these receptor tyrosine kinases can lead to cell cycle arrest, typically at the G2/M phase, and the induction of apoptosis through the extrinsic pathway.[6][7][8]

Caption: Mechanism of action for indole-6-carboxylate derivatives targeting RTKs.

Key Experimental Methodologies

The biological activity of indole-6-carboxylate derivatives is assessed using a variety of in vitro assays.

Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Objective: To determine the IC₅₀ value of a test compound against cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., HCT-116, HeLa, HT-29).[7]

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

96-well plates.

-

Test compounds (indole-6-carboxylate derivatives) dissolved in DMSO.

-

MTT solution (5 mg/mL in PBS).

-

Solubilization buffer (e.g., DMSO or acidified isopropanol).

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for an additional 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: Carefully remove the MTT-containing medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Conclusion

The indole-6-carboxylate scaffold is a highly valuable and chemically tractable core for the development of new therapeutic agents. Its utility has been particularly well-demonstrated in oncology, where derivatives have been rationally designed to inhibit critical receptor tyrosine kinases like EGFR and VEGFR-2. The synthetic accessibility of the C6-carboxylate position allows for extensive chemical modification, enabling fine-tuning of potency and selectivity. Future research will likely continue to exploit this versatile scaffold to develop novel drug candidates for cancer and other diseases.

References

- 1. Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 1H-indole-6-carboxylic acid | C9H7NO2 | CID 595230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Natural Occurrence of Indole-6-Carboxylic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence of indole-6-carboxylic acid and its derivatives. Indole alkaloids represent a vast and structurally diverse class of natural products, renowned for their wide range of biological activities and potential as therapeutic agents. While indole-6-carboxylic acid itself is primarily recognized as a synthetic building block, a number of its derivatives have been isolated from various natural sources, including plants, marine organisms, and microorganisms. This document details these natural products, their sources, available quantitative data, and the experimental methodologies used for their isolation and characterization. Furthermore, it elucidates the signaling pathways modulated by these compounds, offering insights for drug discovery and development.

Naturally Occurring Indole-6-Carboxylic Acid Derivatives

The following sections describe known indole-6-carboxylic acid derivatives that have been isolated from natural sources.

From Marine Algae: Indole-6-carboxaldehyde

Indole-6-carboxaldehyde has been isolated from the marine brown algae Sargassum thunbergii.[1][2] This compound has garnered interest for its immunomodulatory and anti-inflammatory properties.[1]

From Microorganisms: 6-Isoprenylindole-3-carboxylic Acid

A prenylated derivative, 6-isoprenylindole-3-carboxylic acid, has been identified from two distinct microbial sources:

-

A marine-derived actinomycete, Streptomyces sp. strain APA-053.

-

An endophytic fungus isolated from the medicinal plant Artemisia annua.

This compound has been shown to possess potent anti-melanogenic activity.

From Plants: 6-Hydroxyindole-3-carboxylic Acid Glycosides

In the model plant Arabidopsis thaliana, derivatives of indole-3-carboxylic acid are synthesized as part of the plant's defense mechanism.[3][4] Among these, several glycosylated conjugates of 6-hydroxyindole-3-carboxylic acid have been identified, highlighting a key biosynthetic pathway for C6-functionalized indoles in the plant kingdom.[3][4]

Quantitative Data

Quantitative analysis of these specialized metabolites is crucial for understanding their physiological relevance and for potential large-scale production. The available data is summarized below.

| Compound Name | Natural Source | Yield / Concentration | Reference |

| 6-Isoprenylindole-3-carboxylic Acid | Streptomyces sp. APA-053 (Marine Bacterium) | 70.1 mg from 36 L culture broth | |

| 6-Hydroxyindole-3-carboxylic Acid Derivatives | Arabidopsis thaliana (Plant) | Accumulation level similar to camalexin (~30 µg/g FW) following AgNO₃ treatment. Relative quantification data available. | [3] |

| Indole-6-carboxaldehyde | Sargassum thunbergii (Marine Brown Algae) | Data not available in cited literature. |

Experimental Protocols

This section provides detailed methodologies for the isolation of these derivatives and the investigation of their associated signaling pathways.

Isolation and Purification Protocols

This protocol describes the fermentation, extraction, and purification of 6-isoprenylindole-3-carboxylic acid from a marine-derived Streptomyces strain.

-

Fermentation: The Streptomyces sp. strain APA-053 is cultured in a suitable medium (e.g., composed of soluble starch, yeast, peptone, and artificial sea salt) in flasks at 27 °C with agitation (120 rpm) for 7 days.

-

Extraction: The entire culture broth (36 L) is harvested and extracted exhaustively with an organic solvent such as ethyl acetate (EtOAc). The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.

-

Initial Fractionation: The crude organic extract (e.g., 13.22 g) is subjected to vacuum liquid chromatography (VLC) on a C18 reversed-phase resin column. The column is eluted stepwise with a gradient of methanol (MeOH) in water (e.g., 20%, 40%, 50%, 70%, 80%, 100% MeOH) to generate several primary fractions.

-

HPLC Purification: Fractions containing the target compound, identified by preliminary analysis (e.g., LC-MS), are pooled. The final purification is achieved by reversed-phase high-performance liquid chromatography (HPLC) using a C18 column (e.g., Phenomenex Luna, 250 × 10 mm, 5 µm). Isocratic elution with an appropriate solvent system (e.g., 48% aqueous acetonitrile containing 0.1% trifluoroacetic acid) at a flow rate of 2.0 mL/min is used to afford the pure 6-isoprenylindole-3-carboxylic acid. The compound's identity and purity are confirmed by NMR and MS analysis.

While a highly detailed protocol is not available in the cited literature, a general workflow has been described.[5]

-

Extraction: Dried and powdered Sargassum thunbergii is extracted with methanol (MeOH).

-

Solvent Partitioning: The resulting methanol extract is concentrated and then partitioned between chloroform (CHCl₃) and water. The organic (chloroform) layer is retained.

-

Silica Column Chromatography: The chloroform fraction is concentrated and subjected to silica gel column chromatography.

-

Elution: The column is eluted with a stepwise gradient of increasing polarity, typically a chloroform-methanol mixture (e.g., starting from 30:1 and progressing to 1:1, v/v).

-

Fraction Analysis: Fractions are collected and analyzed (e.g., by TLC or LC-MS) to identify those containing indole-6-carboxaldehyde, which are then pooled and concentrated for further purification if necessary.

Signaling Pathway Analysis Protocols

This protocol is used to assess the phosphorylation state of MAPKs, such as p38, ERK, and JNK, to determine the effect of a compound like 6-isoprenylindole-3-carboxylic acid.

-

Cell Culture and Treatment: Culture appropriate cells (e.g., B16F10 melanoma cells) to 80-90% confluency. Treat the cells with the compound of interest at various concentrations for a specified time. Include positive and negative controls.

-

Cell Lysis: Wash cells twice with ice-cold phosphate-buffered saline (PBS). Lyse the cells on the plate with ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to preserve protein phosphorylation.

-

Protein Quantification: Centrifuge the lysates to pellet cell debris. Collect the supernatant and determine the total protein concentration using a standard method like the Bradford or BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Membrane Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target MAPK (e.g., anti-phospho-p38) overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane thoroughly with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system.

-

Normalization: To ensure equal protein loading, strip the membrane and re-probe it with an antibody against the total (phosphorylated and unphosphorylated) form of the MAPK or a housekeeping protein like β-actin. Quantify band intensities to determine the relative change in phosphorylation.[5]

This assay measures the activation of the NF-κB transcription factor, a key event in the TLR4 signaling pathway stimulated by compounds like indole-6-carboxaldehyde.[1]

-

Cell Culture and Transfection: Seed cells (e.g., HEK293T or RAW 264.7 macrophages) in a 96-well plate. On the following day, co-transfect the cells with two plasmids: one containing the firefly luciferase gene under the control of an NF-κB response element promoter, and another (e.g., Renilla luciferase) under a constitutive promoter to serve as a transfection control.[6]

-

Compound Treatment: After allowing time for plasmid expression (e.g., 24 hours), pre-treat the cells with varying concentrations of the test compound (indole-6-carboxaldehyde) or a vehicle control for 1-2 hours.

-

Pathway Induction: Stimulate the cells with a known NF-κB activator (e.g., TNF-α or Lipopolysaccharide (LPS)) to induce the signaling cascade. Incubate for an appropriate period (e.g., 6-8 hours).

-

Cell Lysis: Remove the culture medium and lyse the cells using a passive lysis buffer provided with the assay kit.

-

Luminescence Measurement: Using a dual-luciferase assay system, add the firefly luciferase substrate to the cell lysate in a luminometer plate and measure the resulting luminescence (Signal A). Subsequently, add the quenching solution and the Renilla luciferase substrate, and measure the second signal (Signal B).

-

Data Analysis: Normalize the experimental firefly luciferase signal (A) by dividing it by the control Renilla luciferase signal (B) for each well. Compare the normalized signals from treated cells to those from stimulated, untreated cells to determine the effect of the compound on NF-κB activation.

Signaling Pathways and Workflows

The following diagrams illustrate the key biological pathways associated with the described indole-6-carboxylic acid derivatives.

References

- 1. The immunostimulatory effect of indole-6-carboxaldehyde isolated from Sargassum thunbergii (Mertens) Kuntze in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Indole-6-Carboxaldehyde Isolated from Sargassum thunbergii (Mertens) Kuntze Prevents Oxidative Stress-Induced Cellular Damage in V79-4 Chinese Hamster Lung Fibroblasts through the Activation of the Nrf2/HO-1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Bis-indole alkaloid caulerpin from a new source Sargassum platycarpum: isolation, characterization, in vitro anticancer activity, binding with nucleobases by DFT calculations and MD simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phytochemical and biological evaluation of some Sargassum species from Persian Gulf - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [PDF] Qualitative and Quantitative Analysis of Phytochemical Studies on Selected Seaweeds Acanthopora Spicifera and Sargassum Wightii | Semantic Scholar [semanticscholar.org]

The Multifaceted Therapeutic Potential of Substituted Indole Esters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus, a privileged scaffold in medicinal chemistry, continues to be a focal point in the quest for novel therapeutic agents. Its inherent structural features allow for diverse substitutions, leading to a vast chemical space of derivatives with a wide spectrum of biological activities. Among these, substituted indole esters have garnered significant attention for their potential in treating a range of diseases, from cancer and microbial infections to inflammatory conditions and neurodegenerative disorders. This technical guide provides an in-depth exploration of the biological activities of substituted indole esters, presenting key quantitative data, detailed experimental methodologies, and a visual representation of the underlying molecular mechanisms.

Anticancer Activities

Substituted indole esters have demonstrated potent cytotoxic and antiproliferative effects against various cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for tumor growth and survival.

Quantitative Data: In Vitro Anticancer Efficacy

The anticancer potential of substituted indole esters is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values of several representative substituted indole esters against various human cancer cell lines.

| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |

| 5f | p-chlorophenyl substituent on sulfonohydrazide | MCF-7 (Breast) | 13.2 | [1] |

| MDA-MB-468 (Breast) | 8.2 | [1] | ||

| U2 | Indole-based Bcl-2 inhibitor | MCF-7 (Breast) | 1.2 ± 0.02 | [2] |

| U3 | Indole-based Bcl-2 inhibitor | MCF-7 (Breast) | 11.10 ± 0.07 | [2] |

| 5c | Heteroannulated indole derivative | HeLa (Cervical) | 13.41 | [3] |

| 5d | Heteroannulated indole derivative | HeLa (Cervical) | 14.67 | [3] |

| V7 | 2-(5-methoxy-1H-indol-1-yl)-N-(4-methoxybenzyl)-N-(3,4,5-trimethoxyphenyl)acetamide | MGC803 (Gastric) | 1.59 | [4] |

| 9b | 2-Chloro-4-(5-methoxy-1H-indol-3-yl)quinoline | MGC-803 (Gastric) | 0.58 | [4] |

| HCT-116 (Colon) | 0.68 | [4] | ||

| Kyse450 (Esophageal) | 0.59 | [4] | ||

| 16 | Urea containing derivative | Lung Cancer Cells | Not specified, but showed strong cytotoxicity | [5] |

| Prostate Cancer Cells | Not specified, but showed strong cytotoxicity | [5] |

Key Signaling Pathways in Anticancer Activity

The anticancer effects of substituted indole esters are often mediated through their interaction with critical signaling pathways that regulate cell survival and death.

The Bcl-2 family of proteins are key regulators of the intrinsic apoptotic pathway.[1][2][3][4][6] Anti-apoptotic members like Bcl-2 and Bcl-xL prevent apoptosis, while pro-apoptotic members like Bax and Bak promote it. Substituted indole esters can induce apoptosis by inhibiting the function of anti-apoptotic Bcl-2 proteins, thereby allowing the activation of Bax and Bak, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.[2]

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation, immunity, cell survival, and proliferation.[7][8][9][10][11] Its aberrant activation is a hallmark of many cancers. Certain indole esters exert their anti-inflammatory and anticancer effects by inhibiting the NF-κB pathway, thereby downregulating the expression of pro-inflammatory cytokines and cell survival proteins.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.

Principle: This assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow, water-soluble MTT reagent to a purple, insoluble formazan product.[5] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Substituted indole ester stock solution (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

Sterile 96-well flat-bottom microplates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate overnight in a humidified incubator at 37°C with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the substituted indole ester in the culture medium. Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of the compound to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for another 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.

-

Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value is calculated from the dose-response curve by plotting the percentage of cell viability against the logarithm of the compound concentration.

Antimicrobial Activities

Substituted indole esters have emerged as promising candidates in the fight against microbial infections, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.

Quantitative Data: In Vitro Antimicrobial Efficacy

The antimicrobial efficacy of substituted indole esters is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that visibly inhibits the growth of a microorganism.

| Compound ID | Substitution Pattern | Target Organism | MIC (µM) | Reference |

| 13b | 5-Bromo-indole-3-carboxamide-PA3-6-3 | Staphylococcus aureus | ≤ 0.28 | |

| Acinetobacter baumannii | ≤ 0.28 | |||

| Cryptococcus neoformans | ≤ 0.28 | |||

| 2c | Indole-thiadiazole derivative | Staphylococcus aureus (MRSA) | 3.125 | [12][13] |

| 3d | Indole-triazole derivative | Staphylococcus aureus (MRSA) | 3.125 | [12][13] |

| Compound 9 | Indole derivative | Staphylococcus aureus | Moderate activity | [14] |

| Escherichia coli | Moderate activity | [14] | ||

| Compound 30 | Indole derivative | Staphylococcus aureus | Moderate activity | [14] |

| Escherichia coli | Moderate activity | [14] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.

Principle: A serial two-fold dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that prevents visible growth after incubation.[15][16]

Materials:

-

Substituted indole ester stock solution

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth

-

Bacterial or fungal strains for testing

-

Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

-

Spectrophotometer or McFarland standards for inoculum standardization

-

Microplate reader (optional, for automated reading)

Procedure:

-

Preparation of Antimicrobial Dilutions: Prepare a two-fold serial dilution of the substituted indole ester in the broth directly in the 96-well plate. The final volume in each well is typically 50 or 100 µL.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in broth, adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL. This can be achieved by adjusting the turbidity of the bacterial suspension to match a 0.5 McFarland standard.

-

Inoculation: Add an equal volume of the standardized inoculum to each well of the microtiter plate containing the antimicrobial dilutions. This will result in a final inoculum concentration of approximately 2.5 x 10^5 CFU/mL. Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).

-

Incubation: Incubate the plate at the appropriate temperature (e.g., 35-37°C for most bacteria) for 16-20 hours.

-

MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth. The results can also be read using a microplate reader by measuring the absorbance at 600 nm.

Anti-inflammatory Activities

Chronic inflammation is a key contributor to the pathogenesis of numerous diseases. Substituted indole esters have demonstrated significant anti-inflammatory properties in various in vitro and in vivo models.

Quantitative Data: In Vivo Anti-inflammatory Efficacy

The carrageenan-induced paw edema model in rodents is a widely used assay to evaluate the acute anti-inflammatory activity of compounds. The percentage of edema inhibition is a key parameter.

| Compound ID | Substitution Pattern | Animal Model | Dose | % Inhibition of Edema | Reference |

| S3 | 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(substituted phenyl) methylidene] acetohydrazide | Rat | Not specified | 63.69% (after 3h) | [17] |

| S7 | 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(substituted phenyl) methylidene] acetohydrazide | Rat | Not specified | Significant activity | [17] |

| S14 | 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(substituted phenyl) methylidene] acetohydrazide | Rat | Not specified | Significant activity | [17] |

| Indoline derivatives (25, 26, 29, 9, 10, 17, 18) | Various substitutions on indoline carbamates | Mouse | 1-10 pM | Reduced NO, TNF-α, and IL-6 | [18] |

Key Signaling Pathways in Anti-inflammatory Activity

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a key player in the inflammatory response. Extracellular stimuli activate a cascade of protein kinases, including ERK, JNK, and p38 MAPK, which in turn regulate the production of pro-inflammatory mediators. Some indole esters may exert their anti-inflammatory effects by modulating the MAPK signaling pathway.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to assess the acute anti-inflammatory activity of a compound.

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the rat paw induces a biphasic inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.[19]

Materials:

-

Male Wistar or Sprague-Dawley rats (150-200 g)

-

Lambda Carrageenan (1% w/v in sterile 0.9% saline)

-

Substituted indole ester

-

Reference anti-inflammatory drug (e.g., Indomethacin)

-

Vehicle for drug administration (e.g., saline, carboxymethyl cellulose)

-

Plethysmometer or digital calipers

-

Oral gavage needles

Procedure:

-

Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

-

Animal Grouping: Randomly divide the animals into groups (n=6-8 per group): a vehicle control group, a positive control group (receiving the reference drug), and one or more test groups (receiving different doses of the substituted indole ester).

-

Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Compound Administration: Administer the vehicle, reference drug, or test compound to the respective groups, typically via oral gavage, one hour before the carrageenan injection.

-

Induction of Edema: Inject 0.1 mL of the 1% carrageenan solution into the subplantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume at regular intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

-

Data Analysis: Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the initial paw volume from the post-injection volume. The percentage of edema inhibition for each treated group is calculated relative to the vehicle control group using the following formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

Neuroprotective Activities

Neurodegenerative diseases are characterized by the progressive loss of neuronal structure and function. Substituted indole esters have shown promise as neuroprotective agents by combating oxidative stress and modulating pathways involved in neuronal survival.

Proposed Mechanisms of Neuroprotection

The neuroprotective effects of indole derivatives are often attributed to their antioxidant and radical scavenging properties.[20] They can protect neurons from damage induced by reactive oxygen species (ROS), which are implicated in the pathology of various neurodegenerative disorders.[20] Additionally, some indole derivatives may modulate signaling pathways that promote neuronal survival, such as the Nrf2-ARE pathway, which is a primary cellular defense mechanism against oxidative stress.[14][21]

Experimental Protocol: LDH Cytotoxicity Assay for Neuroprotection

The Lactate Dehydrogenase (LDH) cytotoxicity assay is a colorimetric method used to quantify cell death by measuring the release of LDH from damaged cells.

Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The assay measures the amount of released LDH, which is proportional to the number of lysed cells.[22][23]

Materials:

-

Neuronal cell line (e.g., SH-SY5Y) or primary neurons

-

Cell culture medium

-

Substituted indole ester

-

Neurotoxic agent (e.g., H2O2, MPP+)

-

LDH assay kit (containing substrate, cofactor, and dye solutions)

-

Sterile 96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment: Seed neuronal cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the substituted indole ester for a specified period.

-

Induction of Neurotoxicity: Expose the cells to a neurotoxic agent to induce cell death. Include a control group with no neurotoxin and a group with the neurotoxin but no test compound.

-

Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

-

LDH Assay:

-

Transfer a portion of the supernatant to a new 96-well plate.

-

Add the LDH assay reaction mixture (as per the kit instructions) to each well.

-

Incubate the plate at room temperature, protected from light, for the recommended time (usually up to 30 minutes).

-

Add the stop solution provided in the kit to each well.

-

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: The amount of LDH released is proportional to the absorbance. The neuroprotective effect of the indole ester is determined by its ability to reduce the amount of LDH released in the presence of the neurotoxin compared to the cells treated with the neurotoxin alone. The percentage of cytotoxicity is calculated relative to a maximum LDH release control (cells lysed with a lysis buffer).

Conclusion

Substituted indole esters represent a versatile and promising class of compounds with a broad range of biological activities. Their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents is well-supported by a growing body of scientific evidence. The ability to readily modify the indole scaffold allows for the fine-tuning of their pharmacological properties, paving the way for the development of novel and effective therapeutics. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers dedicated to exploring the full therapeutic potential of this remarkable class of molecules. Further investigation into their structure-activity relationships, mechanisms of action, and in vivo efficacy will be crucial in translating the promise of substituted indole esters into clinical realities.

References

- 1. scispace.com [scispace.com]

- 2. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bcl-2 Pathway | GeneTex [genetex.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. benchchem.com [benchchem.com]

- 6. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]

- 7. NF‐κB signaling in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Role of the NFκB-signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 10. NF-κB in inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | NF-κB signaling pathway in tumor microenvironment [frontiersin.org]

- 12. MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 16. benchchem.com [benchchem.com]

- 17. creative-diagnostics.com [creative-diagnostics.com]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. Indole derivatives as neuroprotectants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. LDH cytotoxicity assay [protocols.io]

- 23. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to the Electron Density Distribution in Ethyl 1H-indole-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to analyze the electron density distribution in the molecule Ethyl 1H-indole-6-carboxylate. Due to the limited availability of direct experimental or theoretical studies on this specific molecule, this guide synthesizes information from foundational principles of quantum chemistry and data from closely related indole derivatives. The presented data serves as an illustrative framework for the anticipated electronic characteristics of this compound.

Introduction to Electron Density Distribution

The electron density distribution within a molecule is a fundamental quantum mechanical property that governs its chemical reactivity, intermolecular interactions, and physical properties. It provides a three-dimensional map of the probability of finding an electron at any given point in space around the nuclei. For drug development professionals, a thorough understanding of the electron density distribution is crucial for predicting a molecule's electrostatic potential, identifying sites susceptible to electrophilic or nucleophilic attack, and designing molecules with desired binding affinities to biological targets.

Methodologies for Determining Electron Density Distribution

The determination of electron density distribution can be approached through both experimental and theoretical methods.

Experimental Determination: X-ray Diffraction Crystallography

High-resolution single-crystal X-ray diffraction is a powerful experimental technique for mapping electron density.[1][2][3] By precisely measuring the diffraction pattern of X-rays scattered by a crystal, the electron density distribution throughout the unit cell can be reconstructed.

Experimental Protocol for X-ray Diffraction:

-

Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation from a suitable solvent.

-

Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction data are collected using a detector as the crystal is rotated.

-

Structure Solution and Refinement: The initial crystal structure is solved using direct methods or Patterson methods. The structural model is then refined against the experimental data to obtain accurate atomic positions, displacement parameters, and ultimately, the electron density distribution.

-

Topological Analysis: The refined electron density is then analyzed using methods like Quantum Theory of Atoms in Molecules (QTAIM) to characterize chemical bonds and atomic charges.[4]

Experimental Workflow for X-ray Diffraction Analysis

Caption: Workflow for experimental electron density determination.

Theoretical Determination: Computational Quantum Chemistry

Theoretical calculations, particularly Density Functional Theory (DFT), provide a powerful and accessible means to model the electron density distribution of molecules.[5] These methods solve approximations of the Schrödinger equation to yield the molecular wavefunction, from which the electron density can be derived.

Computational Protocol for DFT Calculations:

-

Molecular Geometry Optimization: The three-dimensional structure of this compound is optimized to find its lowest energy conformation. This is typically done using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

-

Wavefunction Calculation: A single-point energy calculation is performed on the optimized geometry to obtain the final electronic wavefunction.

-

Electron Density Analysis: The calculated wavefunction is then used to compute various electronic properties, including:

-

Molecular Orbitals (HOMO/LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding chemical reactivity and electronic transitions.

-

Natural Bond Orbital (NBO) Analysis: This analysis provides insights into charge distribution, atomic charges, and intramolecular interactions like hyperconjugation.

-

Molecular Electrostatic Potential (MEP): The MEP map visualizes the electrostatic potential on the electron density surface, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

-

Theoretical Workflow for DFT-Based Electron Density Analysis

Caption: Workflow for theoretical electron density analysis.

Predicted Electron Density Characteristics of this compound

While specific data for this compound is not available, we can infer its electronic properties based on the analysis of related indole derivatives.

Structural Parameters

The molecular geometry is a direct consequence of the electron density distribution. The following table presents selected optimized bond lengths and angles for a similar molecule, Ethyl indole 2-carboxylate, calculated using the B3LYP/6-311++G(d,p) level of theory.[6] These values provide a reasonable estimate for the geometry of the 6-carboxylate isomer.

| Parameter | Bond/Atoms | Value |

| Bond Lengths (Å) | ||

| C4-C9 | 1.426 | |

| C10-O11 | 1.216 | |

| C2-C10 | 1.465 | |

| Bond Angles (°) | ||

| N1-C2-C10 | 109.38 | |

| N1-C2-C3 | 109.29 | |

| C3-C2-C10 | 132.3 |

Table 1: Selected Optimized Geometrical Parameters for Ethyl indole 2-carboxylate.[6]

Natural Bond Orbital (NBO) Analysis and Charge Distribution

NBO analysis for related indole derivatives reveals significant charge delocalization within the indole ring system.[7] The nitrogen atom of the indole ring is expected to be a region of relatively high electron density, while the carbonyl carbon of the ester group will be electron deficient. The aromatic benzene ring will exhibit a delocalized π-electron system. This charge separation is a key determinant of the molecule's reactivity and intermolecular interactions.

Frontier Molecular Orbitals (HOMO-LUMO)

The HOMO and LUMO are central to understanding a molecule's electronic behavior. For a related molecule, Ethyl 6-nitro-1H-indole-3-carboxylate, the HOMO is located over the electron-donating carboxylate group, while the LUMO is centered on the electron-accepting nitro group and the indole ring.[7] In the case of this compound, the HOMO is anticipated to be distributed over the indole ring, particularly the pyrrole moiety, and the LUMO is expected to be located primarily on the benzene ring and the carboxylate group. The energy gap between the HOMO and LUMO will be indicative of the molecule's kinetic stability and reactivity.

Conclusion

The electron density distribution of this compound is a critical property that dictates its chemical and physical behavior. While direct experimental data is currently lacking, a combination of high-resolution X-ray diffraction and theoretical methods like Density Functional Theory can provide a detailed understanding of its electronic structure. The analysis of related indole derivatives suggests a molecule with significant charge delocalization, with the indole nitrogen and the carbonyl oxygen being electron-rich centers, and the carbonyl carbon being an electron-deficient center. This information is invaluable for applications in drug design and materials science, enabling the prediction of reactivity, intermolecular interactions, and potential biological activity. Further experimental and computational studies on this compound are warranted to precisely elucidate its electron density distribution.

References

The C-6 Position of the Indole Ring: A Technical Guide to Reactivity and Functionalization

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a privileged scaffold in a vast array of natural products, pharmaceuticals, and agrochemicals. While the reactivity of the pyrrole ring (C-2 and C-3 positions) has been extensively studied and exploited, the selective functionalization of the carbocyclic ring, particularly the C-6 position, has historically presented a significant synthetic challenge. This technical guide provides an in-depth exploration of the reactivity of the C-6 position of the indole ring, summarizing key methodologies for its functionalization, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Introduction: The Challenge of C-6 Selectivity

The indole ring system is an electron-rich heterocycle. Electrophilic aromatic substitution, the most common reaction of indoles, overwhelmingly favors the C-3 position due to the stability of the resulting intermediate. When the C-3 position is blocked, substitution may occur at the C-2 position. The benzene portion of the indole ring is less reactive, and within it, the C-4, C-5, C-6, and C-7 positions exhibit similar reactivity, making regioselective functionalization a formidable task.

However, the growing importance of 6-substituted indole derivatives in medicinal chemistry, for example as serotonin agonists and potential anticancer agents, has driven the development of innovative strategies to achieve selective C-6 functionalization.[1] These methods often employ directing groups or specialized catalytic systems to overcome the inherent reactivity patterns of the indole nucleus.

Methodologies for C-6 Functionalization

This section details three prominent and effective methods for the selective functionalization of the C-6 position of the indole ring.

Brønsted Acid-Catalyzed C-6 Functionalization

A metal-free approach for the remote C-6 functionalization of 2,3-disubstituted indoles has been developed using Brønsted acid catalysis. This method utilizes the reaction of indoles with β,γ-unsaturated α-ketoesters to achieve high yields and excellent regioselectivity for the C-6 position.[2][3]

Quantitative Data:

| Entry | Indole Substrate | β,γ-Unsaturated α-Ketoester | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%)[4] |

| 1 | 2,3-Dimethylindole | Ethyl 2-oxo-4-phenylbut-3-enoate | PTSA (20) | Toluene | 30 | 24 | 92 |

| 2 | 2,3-Diethylindole | Ethyl 2-oxo-4-phenylbut-3-enoate | PTSA (20) | Toluene | 30 | 24 | 85 |

| 3 | 1,2,3-Trimethylindole | Ethyl 2-oxo-4-phenylbut-3-enoate | PTSA (20) | Toluene | 30 | 24 | 88 |

| 4 | 2-Methyl-3-phenylindole | Ethyl 2-oxo-4-phenylbut-3-enoate | PTSA (20) | Toluene | 30 | 24 | 78 |

| 5 | 2,3-Dimethylindole | Ethyl 4-(4-chlorophenyl)-2-oxobut-3-enoate | PTSA (20) | Toluene | 30 | 24 | 90 |

| 6 | 2,3-Dimethylindole | Ethyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate | PTSA (20) | Toluene | 30 | 24 | 95 |

Experimental Protocol: General Procedure for Brønsted Acid-Catalyzed C-6 Functionalization [3]

-

To a stirred solution of the 2,3-disubstituted indole (0.3 mmol) in toluene (2.0 mL) is added the β,γ-unsaturated α-ketoester (0.2 mmol).

-

p-Toluenesulfonic acid monohydrate (PTSA·H₂O) (0.04 mmol, 20 mol%) is then added to the mixture.

-

The reaction mixture is stirred at 30 °C for 24 hours.

-

Upon completion (monitored by TLC), the reaction mixture is concentrated under reduced pressure.

-

The residue is purified by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired C-6 functionalized indole.

CuO-Catalyzed Direct C-6 Arylation

A significant advancement in C-6 functionalization is the copper-catalyzed direct arylation of indoles. This method utilizes a removable N-P(O)tBu₂ directing group and diaryliodonium triflate salts as the arylating agents in the presence of catalytic copper(II) oxide.[5][6][7] This protocol is distinguished by its mild reaction conditions and broad substrate scope.[8]

Quantitative Data:

| Entry | Indole Substrate (N-P(O)tBu₂) | Diaryliodonium Triflate | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%)[5] |

| 1 | Indole | Diphenyliodonium triflate | CuO (10) | 1,2-Dichloroethane | 80 | 12 | 85 |

| 2 | 2-Methylindole | Diphenyliodonium triflate | CuO (10) | 1,2-Dichloroethane | 80 | 12 | 82 |

| 3 | 3-Methylindole | Diphenyliodonium triflate | CuO (10) | 1,2-Dichloroethane | 80 | 12 | 88 |

| 4 | 5-Methoxyindole | Diphenyliodonium triflate | CuO (10) | 1,2-Dichloroethane | 80 | 12 | 90 |

| 5 | Indole | Bis(4-methoxyphenyl)iodonium triflate | CuO (10) | 1,2-Dichloroethane | 80 | 12 | 87 |

| 6 | Indole | Bis(4-chlorophenyl)iodonium triflate | CuO (10) | 1,2-Dichloroethane | 80 | 12 | 79 |

Experimental Protocol: General Procedure for CuO-Catalyzed C-6 Arylation [6]

-

A mixture of the N-P(O)tBu₂ protected indole (0.2 mmol), diaryliodonium triflate (0.3 mmol), and CuO (0.02 mmol, 10 mol%) in 1,2-dichloroethane (2.0 mL) is stirred in a sealed tube.

-

The reaction mixture is heated at 80 °C for 12 hours.

-

After cooling to room temperature, the mixture is filtered through a pad of Celite, eluting with ethyl acetate.

-

The filtrate is concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired C-6 arylated indole.

Ruthenium-Catalyzed Remote C-6 Alkylation

For the introduction of alkyl groups at the C-6 position, a ruthenium-catalyzed remote C-H alkylation has been developed.[9] This strategy employs an N-pyrimidinyl directing group on the indole and an ancillary ester directing group at the C-3 position, which is crucial for achieving high reactivity and selectivity at the C-6 position.[10][11] Yields of up to 92% have been reported for this transformation.[12]

Quantitative Data:

| Entry | N-Pyrimidinyl-3-ester-indole Substrate | Alkylating Agent | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%)[9] |

| 1 | Ethyl 1-(pyrimidin-2-yl)-1H-indole-3-carboxylate | Ethyl bromoacetate | [RuCl₂(p-cymene)]₂ (5) | KOAc | 1,4-Dioxane | 120 | 16 | 85 |

| 2 | Ethyl 1-(pyrimidin-2-yl)-1H-indole-3-carboxylate | Methyl 2-bromopropionate | [RuCl₂(p-cymene)]₂ (5) | KOAc | 1,4-Dioxane | 120 | 16 | 78 |

| 3 | Ethyl 1-(pyrimidin-2-yl)-1H-indole-3-carboxylate | t-Butyl bromoacetate | [RuCl₂(p-cymene)]₂ (5) | KOAc | 1,4-Dioxane | 120 | 16 | 92 |

| 4 | Ethyl 5-methoxy-1-(pyrimidin-2-yl)-1H-indole-3-carboxylate | Ethyl bromoacetate | [RuCl₂(p-cymene)]₂ (5) | KOAc | 1,4-Dioxane | 120 | 16 | 88 |

| 5 | Ethyl 1-(pyrimidin-2-yl)-1H-indole-3-carboxylate | 1-Bromo-3-phenylpropane | [RuCl₂(p-cymene)]₂ (5) | KOAc | 1,4-Dioxane | 120 | 16 | 75 |

Experimental Protocol: General Procedure for Ruthenium-Catalyzed C-6 Alkylation [10]

-

To a screw-capped vial are added the N-pyrimidinyl-3-ester-indole (0.25 mmol), the alkylating agent (0.75 mmol), [RuCl₂(p-cymene)]₂ (0.0125 mmol, 5 mol%), and KOAc (0.5 mmol).

-

The vial is sealed, and 1,4-dioxane (1.0 mL) and acetic acid (0.5 mmol) are added.

-

The reaction mixture is heated at 120 °C for 16 hours under an argon atmosphere.

-

After cooling, the reaction mixture is diluted with ethyl acetate and filtered through a short pad of silica gel.

-

The filtrate is concentrated, and the residue is purified by preparative TLC or column chromatography to give the C-6 alkylated indole.

Biological Relevance and Signaling Pathways

The functionalization of the indole C-6 position is of significant interest due to the biological activities of the resulting molecules. A prime example of the importance of substitution on the indole ring is found in the biosynthesis of melatonin from serotonin.

Melatonin Biosynthesis from Serotonin

Melatonin, a key hormone regulating the sleep-wake cycle, is biosynthesized from the neurotransmitter serotonin. This pathway involves enzymatic modifications of the indole core, highlighting the impact of substituents on biological function.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Brønsted acid catalyzed remote C6 functionalization of 2,3-disubstituted indoles with β,γ-unsaturated α-ketoester [frontiersin.org]

- 3. Brønsted acid catalyzed remote C6 functionalization of 2,3-disubstituted indoles with β,γ-unsaturated α-ketoester - PMC [pmc.ncbi.nlm.nih.gov]

- 4. frontiersin.org [frontiersin.org]

- 5. Collection - Cu-Catalyzed Direct C6-Arylation of Indoles - Journal of the American Chemical Society - Figshare [acs.figshare.com]

- 6. Cu-Catalyzed Direct C6-Arylation of Indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Item - Cu-Catalyzed Direct C6-Arylation of Indoles - figshare - Figshare [figshare.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. scispace.com [scispace.com]

- 11. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 12. [PDF] Remote C6-Selective Ruthenium-Catalyzed C–H Alkylation of Indole Derivatives via σ-Activation | Semantic Scholar [semanticscholar.org]

Commercial suppliers and purity grades of Ethyl 1H-indole-6-carboxylate.

Ethyl 1H-indole-6-carboxylate is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its indole core is a privileged scaffold found in numerous biologically active molecules and pharmaceuticals. This technical guide provides an overview of its commercial availability, purity grades, and relevant experimental methodologies for researchers, scientists, and drug development professionals.

Commercial Availability and Purity Grades

This compound is available from various chemical suppliers, catering to different research and development needs. The purity of the compound is a critical factor for its application, especially in pharmaceutical synthesis where impurities can affect reaction outcomes, biological activity, and safety profiles. High-purity grades are typically required for applications such as reference standards and in later-stage drug development.

The following table summarizes the available information on a key supplier and the purity grades they offer. Researchers should always refer to the supplier's certificate of analysis (CoA) for lot-specific purity data.

| Supplier | CAS Number | Purity Grades Offered | Analytical Methods for Quality Control |

| SynHet | 107384-68-9 | >99% (USP, BP, Ph. Eur. pharma grade), 95%[1] | LCMS, GCMS, HPLC, GC (FID), Mass Spectrometry (MS), NMR, FTIR, UV-VIS, Capillary Electrophoresis (CZE), Titration, CHNS Elemental Analysis[1] |

Quality Control and Analytical Protocols

Ensuring the purity and identity of this compound is a crucial step in its application. Quality control (QC) is a systematic process of sampling, testing, and documentation to ensure that the material meets its predetermined specifications.[2] A comprehensive QC workflow involves a battery of analytical techniques to characterize the compound and quantify impurities.

Standard Quality Control Workflow

A typical workflow for the quality control of an organic compound like this compound involves initial identification followed by purity assessment.

References

A Technical Guide to the IUPAC Nomenclature of Substituted Indole Carboxylates

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for substituted indole carboxylates. Indole carboxylates are a significant class of heterocyclic compounds widely explored in medicinal chemistry and drug discovery due to their diverse biological activities. A precise and systematic naming convention is crucial for unambiguous communication within the scientific community.

Core Principles of IUPAC Nomenclature for Indole Derivatives

The IUPAC nomenclature for organic compounds follows a systematic set of rules to provide a unique name for every structure. For substituted indole carboxylates, the key principles involve identifying the parent indole ring, locating substituents using a specific numbering system, and prioritizing the principal functional group.

Numbering the Indole Ring System

The indole ring system is a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyrrole ring. The numbering of the indole nucleus is fixed and starts from the nitrogen atom of the pyrrole ring, proceeding around the ring as illustrated below.

Priority of Functional Groups

In IUPAC nomenclature, functional groups are prioritized to determine the parent compound and the suffix of the name. For substituted indole carboxylates, the carboxylic acid group (-COOH) has the highest priority.[1][2][3][4][5] When the carboxylic acid group is present, the compound is named as an indolecarboxylic acid. All other functional groups are treated as substituents and are listed as prefixes in alphabetical order.

Esters of indolecarboxylic acids are named as salts of the corresponding carboxylic acid. The name of the alkyl or aryl group attached to the oxygen of the ester functionality is stated first, followed by the name of the parent indolecarboxylate.[6][7][8]

Nomenclature of Substituted Indole Carboxylic Acids

To name a substituted indole carboxylic acid, the following steps should be followed:

-

Identify the Indole Ring: The parent structure is the indole ring.

-

Locate the Carboxylic Acid Group: The position of the carboxylic acid group on the indole ring is indicated by a number. The suffix "-carboxylic acid" is added to the parent name "indole". For example, if the carboxylic acid group is at position 2, the parent name is "indole-2-carboxylic acid".[9]

-

Identify and Locate Substituents: All other groups attached to the indole ring are considered substituents. Their positions are indicated by numbers, and their names are added as prefixes.

-

Alphabetize Substituents: If there are multiple substituents, they are listed in alphabetical order.

-